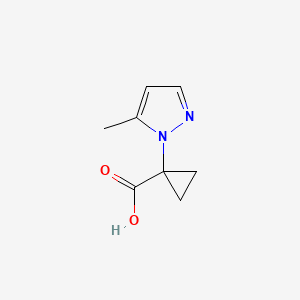

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(5-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCFVUUFJIZMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the pyrazolyl group. One common method involves the reaction of cyclopropane carboxylic acid with 5-methylpyrazole under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.

Medicine: The compound and its derivatives can be explored for their pharmacological properties.

Mecanismo De Acción

The mechanism of action of 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and the functional groups present.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Comparisons

*Hypothesized based on structural analogues.

Key Observations:

Heterocyclic vs. Aryl Substituents: Pyrazole (target) and pyridine (CAS 1389313-37-4) substituents introduce distinct electronic effects. Bromophenyl derivatives (e.g., CAS 124276-95-5) exhibit higher molecular weights and lipophilicity due to halogenation, which may influence pharmacokinetic profiles .

Alkyl vs. Functionalized Substituents :

- Allyl-substituted cyclopropanes (e.g., CAS 80360-57-2) have lower molecular weights and increased reactivity due to the unsaturated bond, contrasting with the target’s stable heterocyclic group .

- Carbamoyl substituents (e.g., dimethylcarbamoyl) reduce acidity compared to carboxylic acids, altering binding affinities in biological systems .

Key Observations:

- Pyrazole-containing cyclopropanes (e.g., ) are synthesized with high yields (>85%) using flash chromatography, suggesting robust protocols for heterocyclic derivatives.

- Lower yields in amide derivatives (e.g., 20% for compound 74 ) highlight challenges in coupling reactions, possibly due to steric hindrance from bulky substituents.

Table 3: Hypothetical Property Comparisons*

*Estimated based on substituent effects and literature trends .

Key Observations:

- Bromophenyl substituents significantly increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Actividad Biológica

1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 166.18 g/mol. Its structure features a cyclopropane ring linked to a pyrazole moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis and metastasis.

The biological activity of 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that control cell growth and survival.

Case Studies

Several studies have focused on the pharmacological properties of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections.

- Cancer Cell Line Studies : In experiments involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting dose-dependent anticancer effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.